molecular formula C10H11Br2NO B14039528 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14039528
M. Wt: 321.01 g/mol
InChI Key: OAPPQMNHDSESEX-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated aromatic ring with an amino group and a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized or reduced forms of the compound.
  • Coupled products with various organic groups.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine atoms instead of bromine.

    1-(4-Amino-3-(methyl)phenyl)-1-methylpropan-2-one: Lacks the halogen atoms, making it less reactive in certain reactions.

Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both bromine atoms and the amino group, which allows for a wide range of chemical modifications and biological interactions .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3

InChI Key

OAPPQMNHDSESEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)CBr)Br

Origin of Product

United States

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